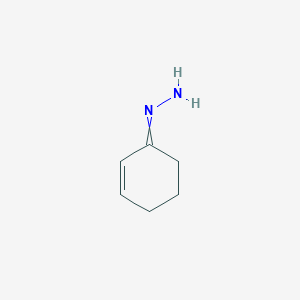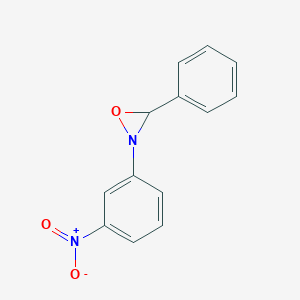
Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with cyanomethyl acetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its antibacterial properties and potential use in combating antibiotic-resistant bacteria.
Wirkmechanismus
The mechanism of action of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate involves its interaction with bacterial enzymes. The compound is a prodrug that undergoes reduction by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can damage bacterial DNA and other cellular components, ultimately leading to cell death . The primary molecular targets include bacterial enzymes such as arylamine N-acetyltransferase .
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Applied topically for infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Comparison: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its specific structural features and the presence of the cyanomethyl group, which can influence its reactivity and biological activity. Compared to other nitrofuran derivatives, it has shown potent antituberculosis activity and a distinct mechanism of action involving the inhibition of arylamine N-acetyltransferase .
Eigenschaften
CAS-Nummer |
90147-24-3 |
|---|---|
Molekularformel |
C9H6N2O5 |
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H6N2O5/c10-5-6-15-9(12)4-2-7-1-3-8(16-7)11(13)14/h1-4H,6H2 |
InChI-Schlüssel |
NQABJVDWTRPRTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)




![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)

![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)





